4-(Benzyloxy)-1-fluoro-2-iodobenzene
Description
4-(Benzyloxy)-1-fluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, fluoro, and iodo groups
Properties
IUPAC Name |
1-fluoro-2-iodo-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FIO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBIMIDQZZHPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the iodination of 4-(benzyloxy)-1-fluorobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the iodination process .
Industrial Production Methods: While specific industrial production methods for 4-(Benzyloxy)-1-fluoro-2-iodobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-1-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a benzyl alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield products like 4-(benzyloxy)-1-fluoro-2-azidobenzene or 4-(benzyloxy)-1-fluoro-2-cyanobenzene.
- Oxidation reactions produce 4-(benzyloxy)-1-fluorobenzaldehyde or 4-(benzyloxy)-1-fluorobenzoic acid.
- Reduction reactions result in 4-(benzyloxy)-1-fluorobenzyl alcohol .
Scientific Research Applications
4-(Benzyloxy)-1-fluoro-2-iodobenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-iodobenzene largely depends on its chemical reactivity. The presence of the iodo group makes it a good leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The benzyloxy group can participate in various oxidation and reduction reactions, altering the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
4-(Benzyloxy)-1-fluorobenzene: Lacks the iodo group, making it less reactive in substitution reactions.
4-(Benzyloxy)-1-iodobenzene: Lacks the fluoro group, affecting its electronic properties and reactivity.
4-(Benzyloxy)-2-iodobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: 4-(Benzyloxy)-1-fluoro-2-iodobenzene is unique due to the combination of fluoro and iodo substituents on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
4-(Benzyloxy)-1-fluoro-2-iodobenzene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
- IUPAC Name : 4-(Benzyloxy)-1-fluoro-2-iodobenzene
- CAS Number : 346425-26-1
- Molecular Formula : C13H10FIO
- Molecular Weight : 304.12 g/mol
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The presence of halogens (fluorine and iodine) in the structure often enhances biological activity by modifying the electronic properties and lipophilicity of the compounds.
Antimicrobial Activity
Research has shown that halogenated aryl compounds can possess significant antimicrobial properties. For instance, in a comparative study involving fluoroaryl derivatives, it was found that certain analogues exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|---|
| MA-1156 | 15 | 16 |
| MA-1115 | 14 | 32 |
| MA-1116 | 16 | 64 |
| Control (DMSO) | - | - |
The compound MA-1156 showed the most effective antimicrobial activity with a MIC value of 16 µM, indicating strong potential for further development in therapeutic applications .
The mechanism by which 4-(Benzyloxy)-1-fluoro-2-iodobenzene exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom may enhance binding affinity due to its electronegative nature, while the iodine atom can contribute to the overall lipophilicity, allowing better membrane penetration.
Case Study: PPARα Agonism
A related compound series was evaluated for their ability to activate peroxisome proliferator-activated receptor alpha (PPARα). The study demonstrated that certain derivatives exhibited improved potency and selectivity compared to initial hits. For example, compounds from the 4b-l series showed EC50 values less than 5 μM, indicating strong agonistic activity .
Table 2: PPARα Agonistic Activity of Related Compounds
| Compound | EC50 Value (µM) | Relative Activity |
|---|---|---|
| 4-F | <5 | High |
| 4-Br | <5 | High |
| 4-I | >5 | Moderate |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the aryl ring significantly affect biological activity. For instance, introducing different substituents on the benzene ring alters the compound's ability to interact with biological targets. The presence of electron-withdrawing groups like fluorine enhances reactivity and selectivity for certain biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
